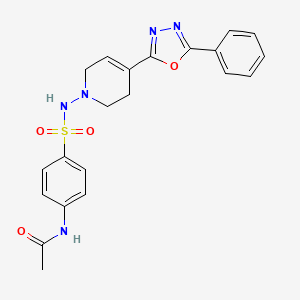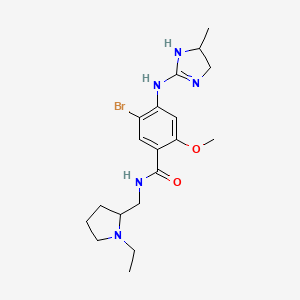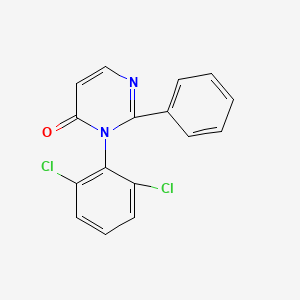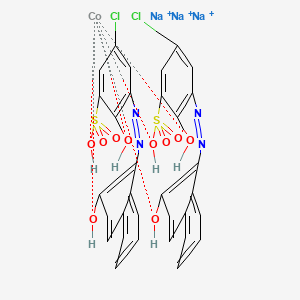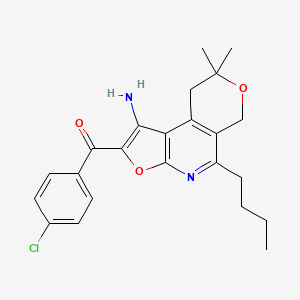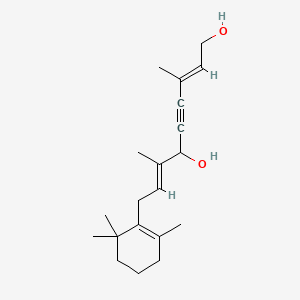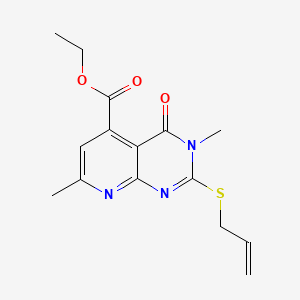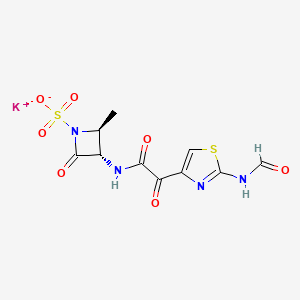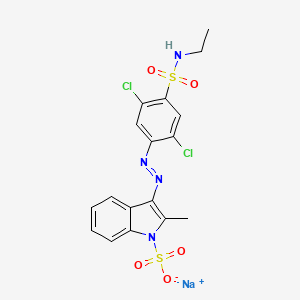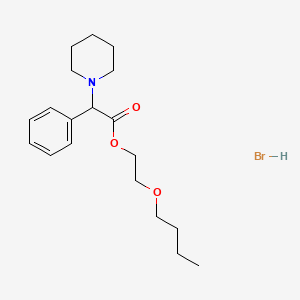
Butopiprine hydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Butopiprine hydrobromide is a chemical compound with the molecular formula C19H29NO3.BrH. It is known for its pharmacological properties and is used in various scientific research applications. The compound is a hydrobromide salt, which means it is formed by the reaction of hydrobromic acid with an organic base.
準備方法
Synthetic Routes and Reaction Conditions
The preparation of butopiprine hydrobromide involves several synthetic routes. One common method includes the reaction of 1-piperidineacetic acid with 2-butoxyethyl ester in the presence of hydrobromic acid. The reaction conditions typically involve heating the mixture to a specific temperature range and maintaining it for a certain period to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The final product is usually purified through crystallization or other separation techniques to obtain the desired crystalline form.
化学反応の分析
Types of Reactions
Butopiprine hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while reduction can produce various reduced forms of the compound.
科学的研究の応用
Butopiprine hydrobromide has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is studied for its effects on biological systems, including its interaction with enzymes and receptors.
Medicine: this compound is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: The compound is used in the development of pharmaceuticals and other chemical products.
作用機序
The mechanism of action of butopiprine hydrobromide involves its interaction with specific molecular targets in the body. It primarily acts as a norepinephrine and dopamine reuptake inhibitor, which means it inhibits the reuptake of these neurotransmitters from the synaptic cleft, prolonging their action. This mechanism is similar to that of other norepinephrine/dopamine-reuptake inhibitors and is responsible for its pharmacological effects.
類似化合物との比較
Similar Compounds
Bupropion hydrobromide: A well-known norepinephrine/dopamine-reuptake inhibitor used in the treatment of depression and smoking cessation.
Eletriptan hydrobromide: Another hydrobromide salt used in the treatment of migraines.
Uniqueness
Butopiprine hydrobromide is unique due to its specific molecular structure and pharmacological profile. Unlike other similar compounds, it may have distinct effects on certain receptors and enzymes, making it a valuable compound for specific research applications.
特性
CAS番号 |
60595-56-4 |
|---|---|
分子式 |
C19H30BrNO3 |
分子量 |
400.3 g/mol |
IUPAC名 |
2-butoxyethyl 2-phenyl-2-piperidin-1-ylacetate;hydrobromide |
InChI |
InChI=1S/C19H29NO3.BrH/c1-2-3-14-22-15-16-23-19(21)18(17-10-6-4-7-11-17)20-12-8-5-9-13-20;/h4,6-7,10-11,18H,2-3,5,8-9,12-16H2,1H3;1H |
InChIキー |
DIKZTARJMXAIGZ-UHFFFAOYSA-N |
正規SMILES |
CCCCOCCOC(=O)C(C1=CC=CC=C1)N2CCCCC2.Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


